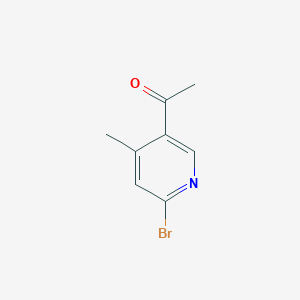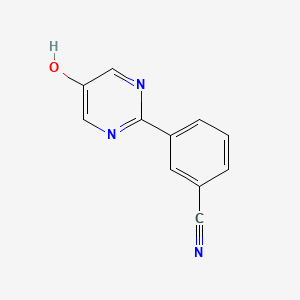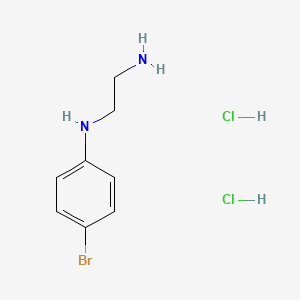![molecular formula C16H26ClN B8097468 3-[(4-tert-Butylphenyl)methyl]piperidine HCl](/img/structure/B8097468.png)
3-[(4-tert-Butylphenyl)methyl]piperidine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H26ClN. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a 4-tert-butylphenylmethyl group, making it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzyl chloride from 4-tert-butylbenzyl alcohol using thionyl chloride or another chlorinating agent.
Nucleophilic Substitution: The 4-tert-butylbenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-[(4-tert-butylphenyl)methyl]piperidine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a piperidine derivative with different substituents.
Substitution: The benzyl group can participate in various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: Employed in studies to understand the interaction of piperidine derivatives with biological systems, particularly in receptor binding studies.
Medicine:
Pharmaceuticals: Investigated for its potential use in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.
Industry:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism by which 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved are often studied using computational modeling and experimental assays to elucidate the compound’s bioactivity.
類似化合物との比較
- 3-[(4-Methylphenyl)methyl]piperidine hydrochloride
- 3-[(4-Ethylphenyl)methyl]piperidine hydrochloride
- 3-[(4-Isopropylphenyl)methyl]piperidine hydrochloride
Uniqueness: 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkyl substituents on the benzyl group.
特性
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-16(2,3)15-8-6-13(7-9-15)11-14-5-4-10-17-12-14;/h6-9,14,17H,4-5,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSGOWAUDQGSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8097387.png)









![2-Chloro-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8097441.png)



